Ceftezole

Descripción general

Descripción

Ceftezole es un antibiótico cefalosporínico de primera generación semisintético. Es conocido por su capacidad para unirse e inactivar las proteínas de unión a penicilina (PBP) ubicadas en la membrana interna de la pared celular bacteriana. Estas PBP son enzimas cruciales involucradas en las etapas terminales del ensamblaje de la pared celular bacteriana y en la remodelación de la pared celular durante el crecimiento y la división. Al inactivar las PBP, this compound interfiere con el entrecruzamiento de las cadenas de peptidoglicano necesarias para la resistencia y rigidez de la pared celular bacteriana, lo que lleva al debilitamiento de la pared celular bacteriana y causa lisis celular .

Mecanismo De Acción

Ceftezole ejerce sus efectos uniéndose e inactivando las proteínas de unión a penicilina (PBP) ubicadas en la membrana interna de la pared celular bacteriana. Las PBP son enzimas involucradas en las etapas terminales del ensamblaje de la pared celular bacteriana y en la remodelación de la pared celular durante el crecimiento y la división. La inactivación de las PBP interfiere con el entrecruzamiento de las cadenas de peptidoglicano necesarias para la resistencia y rigidez de la pared celular bacteriana, lo que lleva al debilitamiento de la pared celular bacteriana y causa lisis celular .

Análisis Bioquímico

Biochemical Properties

Ceftezole exhibits potent α-glucosidase inhibitory activity . It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . The interaction between this compound and PBPs is crucial for its antimicrobial activity .

Cellular Effects

This compound binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall . This inactivation interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . As a result, the bacterial cell wall weakens, leading to cell lysis .

Molecular Mechanism

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . It binds to these proteins and inactivates them, disrupting the process of cell wall assembly and leading to the weakening and eventual lysis of the bacterial cell .

Temporal Effects in Laboratory Settings

In in vitro α-glucosidase assays, this compound was shown to be a reversible, non-competitive inhibitor of yeast α-glucosidase . Over time, it was observed that blood glucose levels decreased by 30% 20 min after this compound treatment .

Dosage Effects in Animal Models

In an in vivo streptozotocin-induced mouse model, it was confirmed that blood glucose levels decreased by 30% 20 min after this compound treatment (10 mg/kg/day) . This suggests that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

Like other cephalosporins, it is likely to be metabolized in the liver and excreted in the urine .

Transport and Distribution

Like other cephalosporins, it is likely to be distributed throughout the body, including the interstitial and intracellular fluids .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the inner membrane of the bacterial cell wall where it interacts with PBPs .

Métodos De Preparación

La preparación de ceftezole involucra varias rutas sintéticas y condiciones de reacción. Un método implica el uso de ácido 1H-tetrazol acético y 2-mercapto-1,3,4-tiadiazol como materias primas. El proceso incluye la catálisis de ácido toluenosulfónico o diciclohexilcarbodiimida para generar 1H-tetrazol-acet-1,3,4-tiadiazol-2-tioéster (éster activo). Este éster activo se somete a un proceso de ebullición en un solo recipiente con ácido 7-aminocefalosporánico para sintetizar ácido this compound bajo la acción de un catalizador de transferencia de fase de sal de amonio cuaternario. Luego se regenera la sal de sodio, seguida de recristalización y purificación para obtener this compound sódico de alta pureza .

Análisis De Reacciones Químicas

Ceftezole se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solución de bórax, alto voltaje y longitud de onda de detección UV. Los principales productos formados a partir de estas reacciones incluyen this compound sódico y otros derivados .

Aplicaciones Científicas De Investigación

Ceftezole tiene una amplia gama de aplicaciones de investigación científica. Se utiliza como inhibidor de la α-glucosidasa con actividad antidiabética in vivo. En ensayos in vitro de α-glucosidasa, se ha demostrado que this compound es un inhibidor reversible no competitivo de la α-glucosidasa de levadura. En un modelo de ratón inducido por estreptozotocina in vivo, el tratamiento con this compound dio como resultado una disminución significativa de los niveles de glucosa en sangre. Estos hallazgos sugieren que this compound puede ser un compuesto antidiabético clínicamente útil .

Comparación Con Compuestos Similares

Ceftezole es una cefalosporina de primera generación que pertenece a la clase de compuestos antibacterianos de β-lactámicos. Los compuestos similares incluyen cefazolina, cefadroxilo y cefalexina. This compound es único debido a sus grupos laterales específicos, incluidos (1,3,4-tiadiazol-2-ilsulfanyl)metil y [2-(1H-tetrazol-1-il)acetamido grupos laterales ubicados en las posiciones 3 y 7, respectivamente .

Propiedades

IUPAC Name |

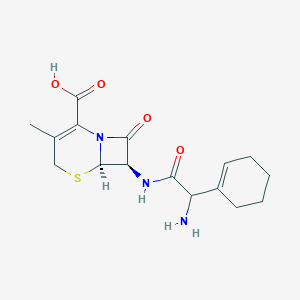

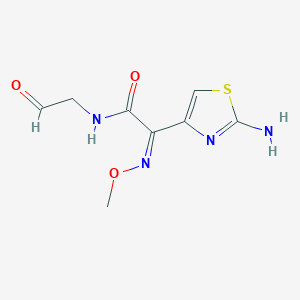

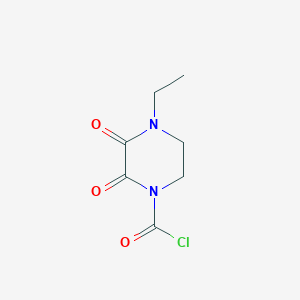

(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMVCVMFETWNIU-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N8O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41136-22-5 (hydrochloride salt) | |

| Record name | Ceftezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022771 | |

| Record name | Ceftezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26973-24-0 | |

| Record name | Ceftezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26973-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z86SYP11W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ceftezole and what is its mechanism of action?

A1: this compound is a β-lactam antibiotic belonging to the cephalosporin family. Like other β-lactams, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] Specifically, this compound binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis. This binding disrupts the formation of the bacterial cell wall, ultimately leading to cell death. []

Q2: Which bacteria are typically susceptible to this compound?

A2: this compound demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria. It exhibits potent activity against Escherichia coli, Klebsiella spp. (comparable to Cefazolin and superior to Cephaloridine and Cephalothin), and Staphylococcus aureus. []

Q3: Are there any bacteria known to be intrinsically resistant to this compound?

A3: Yes, this compound shows limited efficacy against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris. []

Q4: How is this compound administered, and what is its typical half-life?

A4: this compound is primarily administered intravenously or intramuscularly. [] In healthy volunteers, following a single 500 mg intramuscular dose, it reaches peak serum concentration in approximately 30 minutes and is eliminated from the bloodstream within 6 hours. [] The serum half-life is around 56 minutes, approximately half that of Cefazolin. []

Q5: How is this compound eliminated from the body?

A5: The primary route of this compound elimination is through urinary excretion. In humans, approximately 87.5% of the administered dose is recovered in the urine within 24 hours, primarily in its unchanged form. [] Biliary excretion plays a minor role, with an excretion rate of around 4.4% observed in rats. []

Q6: Does renal impairment affect this compound pharmacokinetics?

A6: Yes, impaired renal function can significantly impact this compound elimination. Studies show a direct correlation between this compound elimination rate and creatinine clearance. In patients with severely impaired renal function, the serum half-life can increase significantly, reaching up to 10.7 hours. []

Q7: Are there any known mechanisms of resistance to this compound?

A8: In Bacteroides fragilis, resistance to this compound can arise from decreased affinity for PBP 3, a crucial target for its antibacterial activity. [] Another mechanism involves the overproduction of β-lactamases, enzymes that can hydrolyze and inactivate this compound. []

Q8: What are the common adverse effects associated with this compound?

A9: Skin reactions, such as rashes, are among the commonly reported adverse effects. [] Other adverse reactions reported include gastrointestinal disturbances, such as diarrhea. [] More severe reactions like anaphylactic shock, though rare, have been reported. []

Q9: What is the chemical structure and molecular formula of this compound?

A10: this compound is chemically designated as (6R,7R)-8-oxo-7[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid. []

Q10: What is known about the stability of this compound in various formulations?

A11: this compound sodium, a commonly used form, exists in different crystalline forms (type I and type II) with varying stability. The type I crystal form demonstrates greater stability compared to the type II. []

Q11: Have any prodrugs of this compound been developed to improve its bioavailability?

A13: Yes, researchers have synthesized and investigated prodrugs like this compound butyrolactone ester (CFZ-BL) and this compound ethoxycarbonyloxyethyl ester (CFZ-ET) to enhance oral bioavailability. [, ] These prodrugs, designed to be more lipophilic, demonstrated improved absorption and higher serum concentrations compared to this compound itself in animal models.

Q12: What are the primary factors influencing the oral bioavailability of this compound and its prodrugs?

A14: Lipophilicity plays a crucial role in the absorption and bioavailability of this compound. The prodrugs, being more lipophilic, exhibit enhanced absorption from the gastrointestinal tract. [, ] Additionally, the rate of conversion of these prodrugs to active this compound in the liver is another critical determinant of their overall bioavailability. [, ]

Q13: What types of infections are commonly treated with this compound?

A15: this compound has been clinically used to treat a range of bacterial infections, including respiratory tract infections (such as pneumonia and bronchitis), urinary tract infections, and skin infections. [, , , , ]

Q14: Have any alternative therapeutic applications for this compound been explored?

A16: Interestingly, research suggests that this compound might possess anti-diabetic properties. Studies have shown that it can act as an α-glucosidase inhibitor, potentially aiding in blood glucose regulation. [, ]

Q15: What are some future research directions regarding this compound?

A17: Given its potential anti-diabetic properties, further investigations into the efficacy and safety of this compound as an anti-diabetic agent are warranted. [, ] Additionally, research focusing on overcoming existing resistance mechanisms and developing novel formulations with improved pharmacokinetic profiles would be beneficial.

Q16: What are some important considerations regarding the clinical use of this compound?

A18: Close monitoring for potential adverse effects, particularly allergic reactions, is crucial. Dosage adjustments are necessary for patients with renal impairment to prevent drug accumulation and potential toxicity. [] The emergence and spread of antibiotic resistance are significant concerns; therefore, promoting judicious this compound use and implementing effective infection control measures are essential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)